molecular formula C11H11NO B15200633 1-(3-Methyl-1H-indol-7-yl)ethan-1-one

1-(3-Methyl-1H-indol-7-yl)ethan-1-one

Cat. No.: B15200633
M. Wt: 173.21 g/mol
InChI Key: IDRNBQDWBPXSJN-UHFFFAOYSA-N
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Description

1-(3-Methyl-1H-indol-7-yl)ethan-1-one is a high-purity organic compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol . It is supplied with a minimum purity of 95% and is identified by CAS Number 1893175-34-2 . This ketone-functionalized indole derivative is built around a privileged scaffold in medicinal chemistry and drug discovery . Indole-based compounds are extensively investigated for their interactions with central nervous system targets, particularly serotonin receptors (such as 5-HT1A and 5-HT2A), which are implicated in the regulation of mood, cognition, and memory . Furthermore, various synthetic indole derivatives have demonstrated significant potential in scientific research for their antimicrobial properties, showing activity against resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA) . The structural features of this compound also make it a valuable intermediate for further chemical synthesis and the development of novel materials, as evidenced by its mention in crystallography and physical chemistry studies . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

1-(3-methyl-1H-indol-7-yl)ethanone

InChI

InChI=1S/C11H11NO/c1-7-6-12-11-9(7)4-3-5-10(11)8(2)13/h3-6,12H,1-2H3

InChI Key

IDRNBQDWBPXSJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C=CC=C2C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Methyl-1H-indol-7-yl)ethan-1-one can be synthesized through various methods. One common approach involves the reaction of indole with acetylacetone under basic conditions. The reaction typically proceeds as follows:

    Reactants: Indole and acetylacetone

    Conditions: Basic conditions, often using a base such as sodium hydroxide or potassium carbonate

    Product: this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-1H-indol-7-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones

    Reduction: Alcohols

    Substitution: Halogenated or nitro-substituted indole derivatives

Scientific Research Applications

1-(3-Methyl-1H-indol-7-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1H-indol-7-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole ring structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and activity.

Comparison with Similar Compounds

Structural Isomers and Positional Analogues

1-(7-Methyl-1H-indol-3-yl)ethanone
  • Structural Difference : The methyl and acetyl groups are swapped between positions 3 and 5.
  • Impact : Positional isomerism affects molecular polarity and packing. The acetyl group at the 3-position (vs. 7-position) may alter hydrogen-bonding patterns, as observed in crystal structures of related compounds .
  • Synthesis : Typically synthesized via Friedel-Crafts acylation, similar to the target compound but requiring regioselective control .
1-(5-Methyl-1H-indol-6-yl)ethan-1-one (Compound 7)
  • Structural Difference : Methyl at position 5 and acetyl at position 4.
  • Impact : X-ray diffraction reveals distinct hydrogen-bonding networks (N–H···O vs. N–H···N in derivatives) due to substituent positioning. The acetyl group’s location influences intermolecular interactions and solubility .

Functional Group Variations

2,2,2-Trichloro-1-(1H-indol-3-yl)ethan-1-one (1e)
  • Structural Difference : A trichloromethyl group replaces the methyl group at the 3-position.
  • Impact : The electron-withdrawing trichloro group significantly reduces electron density on the indole ring, altering reactivity in electrophilic substitutions. NMR data (δ 176.7 ppm for carbonyl) indicate stronger deshielding compared to methyl-substituted analogues .
  • Applications : Useful in synthesizing halogenated heterocycles for agrochemicals .
1-(7-Nitro-1H-indol-3-yl)ethanone
  • Structural Difference : Nitro group at position 7 instead of methyl.
  • Impact : The nitro group introduces strong electron-withdrawing effects, decreasing indole’s nucleophilicity. This compound is a precursor for high-energy materials or dyes, contrasting with the methyl-substituted compound’s role in drug intermediates .

Chain-Length and Substituent Modifications

1-(3-Methyl-1H-indol-2-yl)propan-1-one
  • Structural Difference: Propanone chain (vs. ethanone) and methyl at position 2.
  • Synthetic routes involve Mannich reactions or Grignard additions, differing from the acetylative methods used for the target compound .
(E)-3-(1H-Indol-3-yl)-1-phenylprop-2-en-1-one (Chalcone Derivatives)
  • Structural Difference : α,β-unsaturated ketone system instead of a simple acetyl group.
  • Impact : The conjugated system enables UV-vis absorption (useful in photochemistry) and Michael addition reactivity. Chalcones exhibit broader biological activities (e.g., anticancer) compared to acetyl-substituted indoles .

Electronic and Crystallographic Comparisons

Compound Substituent Position/Group Key Spectral Data (¹³C NMR, δ ppm) Crystal Packing Features
Target Compound 3-Me, 7-COCH₃ ~170–175 (C=O) N–H···O hydrogen bonds
1-(5-Me-1H-indol-6-yl)ethanone 5-Me, 6-COCH₃ ~170–175 (C=O) N–H···N and C–H···π interactions
2,2,2-Trichloro-1-(1H-indol-3-yl)ethan-1-one 3-CCl₃, 1-COCH₃ 176.7 (C=O) Halogen bonding dominates

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 1-(3-Methyl-1H-indol-7-yl)ethan-1-one, and how can purity be optimized?

Answer:
The synthesis typically involves Friedel-Crafts acylation of 3-methylindole derivatives using acetylating agents (e.g., acetyl chloride) in the presence of Lewis acids like AlCl₃. Post-reaction purification is critical due to potential byproducts such as diacetylated indoles or oxidation intermediates. Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is effective for isolating the target compound. Purity (>95%) can be confirmed via HPLC with UV detection at 254 nm and corroborated by NMR (absence of extraneous peaks in aromatic regions) .

Basic: Which spectroscopic and crystallographic techniques are essential for structural validation?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm substituent positions (e.g., methyl and acetyl groups on the indole ring). Key signals include the acetyl carbonyl (~200 ppm in ¹³C NMR) and indole NH (~10 ppm in ¹H NMR if unsubstituted) .
  • X-ray Crystallography: Single-crystal X-ray diffraction (e.g., using SHELX programs) resolves bond lengths (C=O: ~1.21 Å) and angles, confirming the planar structure of the indole-acetyl moiety. Triclinic systems (space group P1) may require multi-scan absorption corrections during refinement .

Basic: How do physicochemical properties like XLogP and topological polar surface area (TPSA) guide experimental design?

Answer:

  • XLogP (~1.1): Predicts moderate lipophilicity, suggesting solubility in organic solvents (e.g., DMSO, ethanol) but limited aqueous solubility. This informs solvent selection for biological assays (e.g., DMSO stock solutions diluted in buffer) .
  • TPSA (~62.3 Ų): Indicates moderate polarity, influencing chromatographic retention times and membrane permeability in cellular studies .

Advanced: What experimental strategies address challenges in crystallizing this compound?

Answer:
Crystallization difficulties often arise from conformational flexibility or competing polymorphs. Strategies include:

  • Solvent Screening: Slow evaporation in mixed solvents (e.g., dichloromethane/methanol) promotes ordered crystal growth.
  • Temperature Gradients: Gradual cooling from 40°C to 4°C enhances nucleation.
  • Seeding: Introducing pre-formed crystals can bypass metastable phases.
  • SHELX Refinement: High-resolution data (R factor <0.06) and ω scans minimize twinning artifacts .

Advanced: How can contradictions between computational predictions and experimental biological activity data be resolved?

Answer:
Discrepancies (e.g., predicted enzyme inhibition vs. null activity in assays) may stem from:

  • Solvent Effects: Computational models often assume aqueous environments, while experimental conditions (e.g., DMSO) may alter binding.
  • Conformational Dynamics: Molecular docking may overlook flexible regions. Mitigation strategies:
    • Molecular Dynamics Simulations: Assess binding stability over time.
    • Isothermal Titration Calorimetry (ITC): Validate thermodynamic binding parameters.
    • Site-Directed Mutagenesis: Identify critical residues for target interaction .

Advanced: What methodologies elucidate the compound’s mechanism in modulating cellular pathways?

Answer:

  • Transcriptomics/Proteomics: RNA-seq or LC-MS/MS identifies differentially expressed genes/proteins post-treatment.
  • Kinase Profiling: High-throughput kinase assays (e.g., Eurofins KinaseProfiler) pinpoint inhibited kinases.
  • CRISPR-Cas9 Screens: Genome-wide knockout libraries reveal synthetic lethal interactions.
  • Structural Analogues: Co-crystallization with target proteins (e.g., using SHELXD for phase resolution) maps binding sites .

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